molecular formula C112H96O16 B6289084 Benzyloxycalix[8]arene CAS No. 193743-53-2

Benzyloxycalix[8]arene

Cat. No.: B6289084
CAS No.: 193743-53-2
M. Wt: 1697.9 g/mol
InChI Key: XTJOPMMALACTQA-UHFFFAOYSA-N
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Description

Benzyloxycalix8arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they are known for their ability to form host-guest complexes. Benzyloxycalix8arene, specifically, consists of eight phenolic units linked by methylene bridges, with benzyloxy groups attached to the phenolic oxygen atoms. This compound is notable for its unique structural properties, which make it an excellent candidate for various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycalix8arene typically involves the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by the introduction of benzyloxy groups. The reaction conditions often include the use of solvents such as toluene or chloroform, and the process may require heating to facilitate the formation of the macrocyclic structure. The final product is purified through recrystallization or chromatography to obtain the desired benzyloxycalix8arene.

Industrial Production Methods: While the industrial production of benzyloxycalix8arene is not as widespread as other calixarenes, scalable methods have been developed. These methods focus on optimizing the reaction conditions to increase yield and reduce the need for extensive purification steps. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyloxycalix8arene undergoes various chemical reactions, including:

    Oxidation: The phenolic units can be oxidized to quinones under specific conditions.

    Reduction: The benzyloxy groups can be reduced to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base.

Major Products: The major products formed from these reactions include various functionalized calixarenes, which can be further utilized in different applications.

Scientific Research Applications

Benzyloxycalix8arene has found numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which benzyloxycalix8arene exerts its effects is primarily through its ability to form host-guest complexes. The macrocyclic structure provides a cavity that can encapsulate guest molecules, facilitating their stabilization and transport. In catalytic applications, the benzyloxycalix8arene acts as a support for palladium complexes, enhancing their catalytic activity and selectivity .

Comparison with Similar Compounds

  • Calix4arene: A smaller macrocyclic compound with four phenolic units.
  • Calix6arene: A medium-sized macrocyclic compound with six phenolic units.
  • Calix8arene: The parent compound without benzyloxy groups.

Uniqueness: Benzyloxycalix8arene is unique due to its larger cavity size compared to calix4arene and calix6arene, allowing it to encapsulate larger guest molecules. The presence of benzyloxy groups also enhances its solubility and functionalization potential, making it more versatile for various applications .

Properties

IUPAC Name

5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H96O16/c113-105-81-41-83-51-98(122-66-74-27-11-2-12-28-74)53-85(106(83)114)43-87-55-100(124-68-76-31-15-4-16-32-76)57-89(108(87)116)45-91-59-102(126-70-78-35-19-6-20-36-78)61-93(110(91)118)47-95-63-104(128-72-80-39-23-8-24-40-80)64-96(112(95)120)48-94-62-103(127-71-79-37-21-7-22-38-79)60-92(111(94)119)46-90-58-101(125-69-77-33-17-5-18-34-77)56-88(109(90)117)44-86-54-99(123-67-75-29-13-3-14-30-75)52-84(107(86)115)42-82(105)50-97(49-81)121-65-73-25-9-1-10-26-73/h1-40,49-64,113-120H,41-48,65-72H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJOPMMALACTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H96O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1697.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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